molecular formula C13H13F3N4O2 B2370583 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide CAS No. 1002034-07-2

2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide

Cat. No.: B2370583
CAS No.: 1002034-07-2
M. Wt: 314.268
InChI Key: MYIIMDSJVJXBND-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a trifluoromethyl group, which is known to impart significant pharmacological properties, making it a valuable molecule in various fields such as drug discovery, catalysis, and material synthesis.

Preparation Methods

The synthesis of 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide typically involves multiple steps, starting with the formation of the pyrazole ring. The synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetoacetate under acidic conditions to form the pyrazole intermediate.

    Oxyacetohydrazide formation: The pyrazole intermediate is then reacted with chloroacetic acid hydrazide in the presence of a base to form the final product, this compound.

Chemical Reactions Analysis

2-{[1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Drug Discovery: Its unique structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Catalysis: The trifluoromethyl group enhances the compound’s reactivity, making it useful in catalytic processes.

    Material Synthesis: It is used in the synthesis of advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-containing pyrazoles, such as:

    Celecoxib: A well-known cyclooxygenase-2 inhibitor used in the treatment of inflammation and pain.

    SC-58635: Another pyrazole derivative with potent anti-inflammatory properties.

Compared to these compounds, 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide offers unique structural features that may provide distinct advantages in specific applications, such as enhanced stability or reactivity.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-8-2-4-9(5-3-8)20-12(22-7-11(21)18-17)6-10(19-20)13(14,15)16/h2-6H,7,17H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIIMDSJVJXBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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